2-iodobutane-d9 CAS 1219795-41-1 chemical properties
2-iodobutane-d9 CAS 1219795-41-1 chemical properties
An In-Depth Technical Guide to 2-Iodobutane-d9 (CAS 1219795-41-1): Properties, Synthesis, and Applications in Modern Research
Introduction
In the landscape of modern pharmaceutical research and drug development, isotopically labeled compounds are indispensable tools. The substitution of hydrogen with its stable, heavier isotope, deuterium (²H or D), can profoundly influence a molecule's physicochemical properties without significantly altering its fundamental biological activity.[1] This strategy, known as deuteration, is a cornerstone of mechanistic studies, providing critical insights into metabolic pathways, reaction kinetics, and the disposition of xenobiotics.[2][3]
The primary mechanism underpinning the utility of deuterated compounds is the Kinetic Isotope Effect (KIE).[] The carbon-deuterium (C-D) bond is stronger and vibrates at a lower frequency than the corresponding carbon-hydrogen (C-H) bond. Consequently, reactions involving the cleavage of a C-D bond proceed at a slower rate than those involving a C-H bond. This phenomenon allows researchers to probe metabolic vulnerabilities within a drug candidate, and in some cases, to develop new chemical entities with improved pharmacokinetic profiles.[][5]
This guide provides a comprehensive technical overview of (±)-2-Iodobutane-d9 (CAS: 1219795-41-1), the fully deuterated analog of sec-butyl iodide. As a deuterated alkylating agent, this compound serves as a valuable research tool and a specialized building block for introducing the isotopically labeled sec-butyl moiety. We will explore its chemical properties, plausible synthetic routes, and key applications for researchers, chemists, and drug development professionals.
Part 1: Physicochemical and Spectroscopic Profile
The fundamental characteristics of 2-iodobutane-d9 define its utility and handling requirements. Commercial preparations are typically offered as a racemic mixture.
Table 1: Core Physicochemical Properties of (±)-2-Iodobutane-d9
| Property | Value | Source(s) |
| CAS Number | 1219795-41-1 | [6][7][8] |
| Molecular Formula | C₄D₉I | [6][7] |
| Molecular Weight | 193.07 g/mol | [7][8] |
| Synonyms | (±)-sec-Butyl Iodide-d9, (±)-2-Iodobutane-d₉ | [7][8] |
| Appearance | Neat, colorless liquid | [6] |
| Isotopic Enrichment | ≥99 atom % D | [7][8] |
| Chemical Purity | ≥95% | [7][8] |
| Unlabeled CAS | 513-48-4 | [7][9] |
1.1 Stability, Storage, and Handling
2-Iodobutane-d9 shares the stability profile of its non-deuterated counterpart, with several key considerations for laboratory use:
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Light Sensitivity : Alkyl iodides are susceptible to decomposition upon exposure to light, which can liberate free iodine (I₂) and cause discoloration. It is imperative to store the compound in amber vials or otherwise protected from light.[9][10]
-
Thermal Stability : The compound is stable when stored under recommended conditions, typically at room temperature.[7] However, suppliers recommend re-analysis of chemical purity after extended periods (e.g., three years) to ensure integrity.[7]
-
Stabilization : Commercial preparations are often stabilized with copper.[7][11] Copper acts as a scavenger for any free iodine that may form, preventing further degradation.
-
Reactivity : As a halogenated alkane, it is incompatible with strong oxidizing agents.[9][10][12] It is classified as a flammable liquid and should be stored in a designated flammables area.[7][10]
1.2 Spectroscopic Characterization
Spectroscopic analysis is critical for confirming the identity and isotopic purity of 2-iodobutane-d9.
-
Mass Spectrometry (MS) : In electron ionization mass spectrometry (EI-MS), the molecular ion peak [M]⁺ is expected at an m/z of 193, corresponding to [C₄D₉I]⁺. A key fragment would be the deuterated sec-butyl cation, [C₄D₉]⁺, at m/z 66 (a +9 Da shift from the unlabeled fragment at m/z 57).[13] Another prominent peak would correspond to the iodine cation [I]⁺ at m/z 127. Since natural iodine is 100% ¹²⁷I, the spectrum is simplified by the absence of the M+2 isotope patterns seen with chlorinated and brominated compounds.[13]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy :
-
¹H NMR : A proton NMR spectrum should show only trace signals corresponding to the <1% residual proton content, confirming high isotopic enrichment.
-
²H NMR : Deuterium NMR is the definitive technique for confirming the positions of the deuterium labels. The spectrum would show signals corresponding to the different chemical environments of the deuterium atoms (CD₃, CD₂, CD).
-
¹³C NMR : The carbon-13 spectrum will provide structural confirmation. Each carbon signal will appear as a multiplet due to coupling with the attached deuterium atoms (the spin quantum number, I, for D is 1). For example, a CD₃ group will split the carbon signal into a septet, a CD₂ group into a quintet, and a CD group into a triplet, according to the 2nI+1 rule.
-
Part 2: Synthesis and Mechanistic Considerations
While specific vendor synthesis routes are proprietary, a chemically sound and common pathway for preparing 2-iodobutane-d9 can be proposed based on established organohalogen chemistry. The synthesis leverages commercially available deuterated starting materials.
2.1 Proposed Synthetic Pathway
The most logical approach begins with a fully deuterated four-carbon ketone, which is then reduced and subsequently converted to the iodide.
Caption: Proposed two-step synthesis of (±)-2-Iodobutane-d9.
2.2 Mechanistic Causality and Protocol
Rationale : This pathway is chosen for its high efficiency and control. The reduction of a ketone is a standard transformation, and the use of a tosylate intermediate followed by a Finkelstein reaction is a classic, high-yielding method for converting a secondary alcohol to an iodide with a predictable stereochemical outcome (inversion).[14]
Step-by-Step Protocol: Representative Synthesis
-
Step 1: Reduction of Butan-2-one-d8
-
To a solution of Butan-2-one-d8 (1.0 eq) in heavy water (D₂O) at 0 °C in an ice bath, add sodium borodeuteride (NaBD₄, 1.1 eq) portion-wise, maintaining the temperature below 5 °C.
-
Causality: NaBD₄ is a mild and selective deuteride donor, effectively reducing the ketone to a secondary alcohol. D₂O is used as the solvent to ensure all available hydrogen sources are deuterated, preventing isotopic dilution.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2 hours.
-
Monitor reaction completion via GC-MS.
-
Carefully quench the reaction by slow addition of 1 M DCl in D₂O until the pH is neutral.
-
Extract the product, (±)-Butan-2-ol-d10, with diethyl ether (3x volume). Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
-
Step 2: Tosylation and Finkelstein Iodination
-
Dissolve the crude (±)-Butan-2-ol-d10 (1.0 eq) in anhydrous pyridine at 0 °C.
-
Add p-toluenesulfonyl chloride (TsCl, 1.2 eq) portion-wise.
-
Causality: Pyridine acts as both the solvent and the base to neutralize the HCl generated during the formation of the tosylate ester. The tosylate is an excellent leaving group, far superior to the original hydroxyl group, which is essential for the subsequent SN2 reaction.
-
Allow the reaction to stir overnight at 4 °C.
-
Pour the reaction mixture into ice-water and extract with ethyl acetate. Wash the organic layer sequentially with cold dilute HCl, saturated NaHCO₃, and brine. Dry over anhydrous Na₂SO₄ and concentrate to yield the crude tosylate.
-
Dissolve the crude tosylate in anhydrous acetone. Add sodium iodide (NaI, 3.0 eq) and heat the mixture to reflux.
-
Causality: This is the Finkelstein reaction. It is an equilibrium process. The use of acetone as the solvent is critical; NaI is soluble in acetone, but the sodium tosylate (NaOTs) byproduct is not. The precipitation of NaOTs drives the reaction to completion via Le Châtelier's principle.[14]
-
Monitor the reaction by TLC or GC-MS. After completion (typically 4-12 hours), cool the mixture, filter off the precipitated NaOTs, and concentrate the filtrate.
-
Redissolve the residue in diethyl ether, wash with water and sodium thiosulfate solution (to remove any I₂), and dry.
-
Purify the final product, (±)-2-Iodobutane-d9, by distillation to achieve high chemical purity.
-
Part 3: Core Applications in Research and Development
The primary value of 2-iodobutane-d9 lies in its role as a stable isotope-labeled (SIL) tool for quantitative analysis and mechanistic investigation.
3.1 Internal Standard for Quantitative Analysis
In bioanalytical and environmental studies, accurate quantification of volatile organic compounds like 2-iodobutane is often accomplished using GC-MS. 2-Iodobutane-d9 is an ideal internal standard (IS) for this purpose.
Why it Works : An ideal IS should behave identically to the analyte during sample preparation and analysis but be distinguishable by the detector. 2-Iodobutane-d9 fulfills this perfectly:
-
Chemical Identity : It has virtually identical polarity, solubility, and volatility to unlabeled 2-iodobutane, ensuring it co-elutes in chromatography and experiences the same extraction efficiency and matrix effects.
-
Mass Distinction : It is easily resolved by the mass spectrometer due to its +9 Da mass difference, allowing for independent quantification of the analyte and the IS.
Caption: Workflow for quantification using a stable isotope-labeled internal standard.
Protocol: Calibration Curve Preparation for GC-MS
-
Prepare a stock solution of unlabeled 2-iodobutane (analyte) at 1 mg/mL in methanol.
-
Prepare a stock solution of 2-iodobutane-d9 (IS) at a fixed concentration (e.g., 1 µg/mL) in methanol.
-
Create a series of calibration standards by serially diluting the analyte stock solution.
-
To a fixed volume of each calibration standard (e.g., 100 µL), add an equal volume of the IS stock solution. This ensures the final concentration of the IS is constant across all standards.
-
Analyze each standard by GC-MS, monitoring the ion for the analyte (e.g., m/z 57) and the IS (e.g., m/z 66).
-
Construct a calibration curve by plotting the ratio of the (Analyte Peak Area / IS Peak Area) against the known concentration of the analyte.
-
Self-Validation: The resulting plot should be linear with a high correlation coefficient (R² > 0.99), demonstrating the reliability of the method. The constant signal from the IS validates the consistency of the injection and ionization process.
3.2 Mechanistic Tracer and KIE Studies
2-Iodobutane-d9 can be used as an alkylating agent to install a deuterated sec-butyl "tag" onto a molecule of interest, such as a drug lead. This enables powerful applications in drug metabolism and pharmacokinetic (DMPK) studies.
-
Metabolite Identification : After administering the deuterated drug candidate to an in vitro (e.g., liver microsomes) or in vivo system, metabolites can be analyzed by LC-MS. Any metabolite containing the sec-butyl group will exhibit a characteristic +9 Da mass shift compared to its theoretical unlabeled counterpart, making it easy to identify and distinguish from endogenous molecules.[1]
-
Probing Metabolic Lability (KIE) : A common metabolic pathway for alkyl groups is oxidation by Cytochrome P450 (CYP) enzymes. If a C-H bond on the sec-butyl group is cleaved in a rate-limiting step of metabolism, the deuterated version of the drug will be metabolized more slowly.
-
Experimental Design : Researchers can incubate both the deuterated and non-deuterated versions of the drug candidate separately in a liver microsome assay and measure the rate of disappearance of the parent drug over time.
-
Interpretation : A significantly longer half-life for the deuterated compound provides direct evidence that the sec-butyl group is a site of metabolic liability.[5] This insight is invaluable, as it may guide medicinal chemists to modify that part of the molecule to create a more stable and effective drug.[2][3]
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Conclusion
(±)-2-Iodobutane-d9 (CAS 1219795-41-1) is more than a simple deuterated solvent or reagent; it is a precision tool for the modern chemical and pharmaceutical scientist. Its core value is derived from its identity as a stable isotope-labeled analog of a reactive alkyl halide. This dual nature allows it to serve as the gold standard for internal standards in quantitative mass spectrometry and as a versatile synthetic building block for investigating drug metabolism. By enabling the accurate quantification of its non-deuterated counterpart and providing a means to probe the kinetic isotope effect at a specific molecular position, 2-iodobutane-d9 empowers researchers to generate reliable analytical data and make informed decisions in the complex process of drug discovery and development.
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